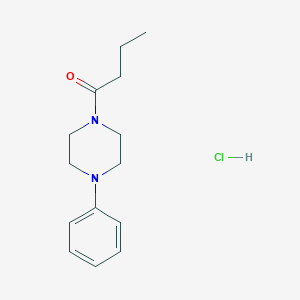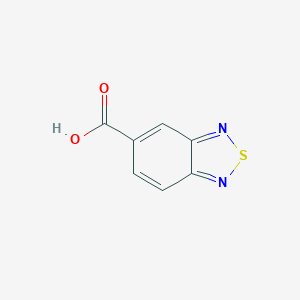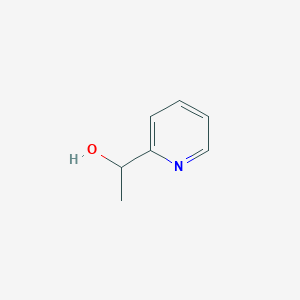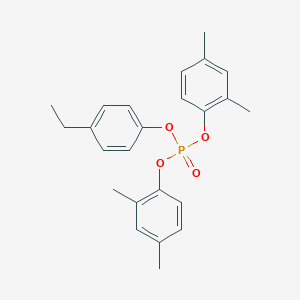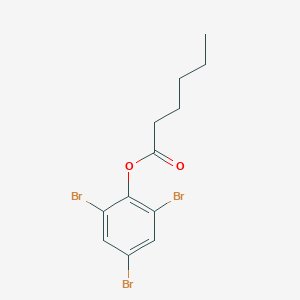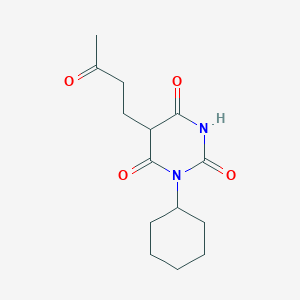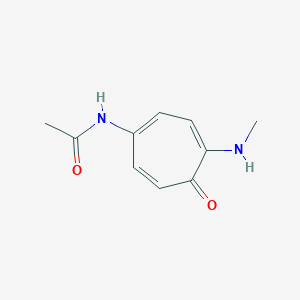
原硅酸四(2-丁氧基乙基)酯
描述
Tetrakis(2-butoxyethyl) orthosilicate is a technical-grade chemical with a molecular formula of C24H52O8Si . It contains a total of 85 atoms, including 52 Hydrogen atoms, 24 Carbon atoms, and 8 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of Tetrakis(2-butoxyethyl) orthosilicate consists of four butoxy groups attached to a silicon atom . The molecule contains a total of 84 bonds, including 32 non-H bonds, 28 rotatable bonds, and 4 aliphatic ethers .Physical And Chemical Properties Analysis
Tetrakis(2-butoxyethyl) orthosilicate is a technical-grade chemical with a molecular weight of 496.75 g/mol . It has an empirical formula of C24H52O8Si .科学研究应用
Synthesis of Silanes, Siloxanes, and Silazanes
Tetrakis(butoxyethoxy)silane: is utilized in the synthesis of a range of compounds including silanes, siloxanes, and silazanes . These materials are foundational in creating advanced polymers and materials with specific properties such as increased thermal stability, chemical resistance, and mechanical strength. The ability to form these compounds allows for the development of materials used in aerospace, automotive, and electronics industries.
Surface Modification and Coatings
The compound is employed in surface modification to alter the properties of surfaces, such as making them more hydrophobic or increasing adhesion . This is particularly useful in coatings where enhanced properties like water repellence or improved paint adhesion are desired. The modified surfaces find applications in various fields including construction, textiles, and biomedical devices.
Adhesive Strength Enhancement
In the realm of adhesives, Tetrakis(butoxyethoxy)silane plays a crucial role in improving the interfacial adhesive strength between different materials . This is particularly important in composite materials where a strong bond between the matrix and reinforcement leads to superior mechanical properties. This application is significant in industries such as construction, automotive, and sports equipment manufacturing.
Water Treatment
The compound’s ability to modify surfaces can be harnessed in water treatment processes . By altering the surface properties of filtration materials, it can enhance the efficiency of contaminant removal. This application is critical in providing clean drinking water and in the treatment of industrial wastewater.
Polymer Composites
Tetrakis(butoxyethoxy)silane: is used in the fabrication of polymer composites . It can act as a cross-linker to improve the physical and mechanical properties of the composites. These materials are widely used in high-performance applications such as in the automotive, aerospace, and sports industries, where materials with high strength-to-weight ratios are required.
Nanoparticle Synthesis and Ligand Immobilization
The compound is instrumental in the synthesis of nanoparticles and ligand immobilization . It provides a way to introduce functional groups onto the surfaces of particles, which is essential in the field of nanotechnology. This application has far-reaching implications in drug delivery, medical imaging, and electronic devices.
安全和危害
Tetrakis(2-butoxyethyl) orthosilicate can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用机制
Target of Action
Tetrakis(butoxyethoxy)silane primarily targets polydimethylsiloxane and surfaces such as glass and silicon . It acts as a reactive cross-linker, introducing the fluorine group onto polydimethylsiloxane .
Mode of Action
The compound interacts with its targets through a process known as cross-linking . This involves the formation of covalent bonds between the compound and its targets, resulting in changes to the target’s properties .
Pharmacokinetics
Given its reactivity and hydrophobic nature , it’s likely that these properties significantly impact its bioavailability.
Result of Action
The primary result of Tetrakis(butoxyethoxy)silane’s action is the modification of the surface properties of its targets . For instance, it can be used to modify the surface of silica to obtain hydrophobic properties . It also serves as a crosslinker for room temperature vulcanizing silicone sealant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrakis(butoxyethoxy)silane. For example, temperature and pressure conditions can affect the compound’s reactivity . Additionally, the compound’s hydrophobic nature suggests that its action and stability may be influenced by the presence of water or other polar substances .
属性
IUPAC Name |
tetrakis(2-butoxyethyl) silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52O8Si/c1-5-9-13-25-17-21-29-33(30-22-18-26-14-10-6-2,31-23-19-27-15-11-7-3)32-24-20-28-16-12-8-4/h5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBZWRZCDGHBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO[Si](OCCOCCCC)(OCCOCCCC)OCCOCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52O8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066407 | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(2-butoxyethyl) orthosilicate | |
CAS RN |
18765-38-3 | |
| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18765-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018765383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid (H4SiO4), tetrakis(2-butoxyethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(2-butoxyethyl) orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of tetrakis(butoxyethoxy)silane in the preparation of reactive MQ silicon resin?
A1: Tetrakis(butoxyethoxy)silane serves as a precursor for the Q unit in the MQ silicon resin structure []. The Q unit refers to a silicon atom bonded to four oxygen atoms, forming a tetrahedral network. During the synthesis process, tetrakis(butoxyethoxy)silane undergoes hydrolysis and condensation reactions, contributing to the formation of the siloxane backbone of the MQ resin.
Q2: How does the structure of tetrakis(butoxyethoxy)silane influence its reactivity in the synthesis process?
A2: Tetrakis(butoxyethoxy)silane possesses four butoxyethoxy groups (-OCH2CH2OC4H9) attached to the central silicon atom. These groups are relatively bulky and can hinder the approach of other reactant molecules, potentially affecting the rate of hydrolysis and condensation reactions. The presence of the ether oxygen atoms in the butoxyethoxy groups can also influence the polarity of the molecule, impacting its solubility and interactions with other reactants and solvents during the synthesis.
Q3: Are there alternative compounds to tetrakis(butoxyethoxy)silane for the Q unit in this synthesis, and how do their properties compare?
A3: Yes, the research paper lists several alternatives for the Q unit, including tetramethyl silicate, tetraethoxysilane, tetraisopropoxidesilane, and tetrabutoxysilane []. Each of these compounds possesses different alkoxy groups attached to the silicon atom, leading to variations in reactivity, steric hindrance, and polarity. These differences can influence the reaction kinetics, the resulting molecular weight and structure of the MQ resin, and its final properties. Further research would be needed to directly compare the performance characteristics of resins synthesized with these different Q unit precursors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




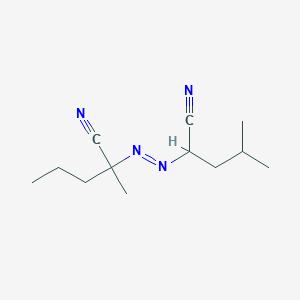
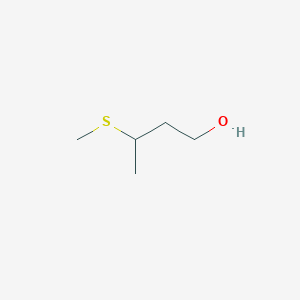
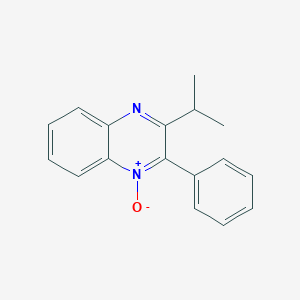
![ZINC bis[bis(2-hydroxyethyl)carbamodithioate]](/img/structure/B103781.png)
